molecular formula C10H10IN5O3 B3606076 4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole

4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole

Cat. No. B3606076
M. Wt: 375.12 g/mol
InChI Key: QBXMTIXFMYZXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. The antimicrobial activity of the compound may be attributed to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer and antimicrobial agent. The compound has also been found to exhibit good solubility in various solvents, which is important for its potential applications in organic synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is its ease of synthesis, which makes it readily available for use in lab experiments. However, the compound's low stability under acidic conditions may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. One possible direction is the further investigation of its anticancer and antimicrobial activities, including the elucidation of its mechanism of action. Another direction is the exploration of its potential applications in materials science, such as the synthesis of metal-organic frameworks with unique properties. Additionally, the compound could be further studied for its potential as a reagent in organic synthesis, particularly in the preparation of pyrazole derivatives with novel structures and properties.
In conclusion, 4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is a compound with promising applications in various fields. Its ease of synthesis, low toxicity towards normal cells, and good solubility make it a valuable candidate for further study. Future research could lead to the development of novel anticancer and antimicrobial agents, as well as the synthesis of materials with unique properties.

Scientific Research Applications

4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer and antimicrobial activities. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks. In organic synthesis, it has been employed as a reagent for the preparation of various pyrazole derivatives.

properties

IUPAC Name

1-(4-iodo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN5O3/c1-6-10(11)7(2)15(13-6)9(17)5-14-4-8(3-12-14)16(18)19/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMTIXFMYZXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Reactant of Route 5
4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.